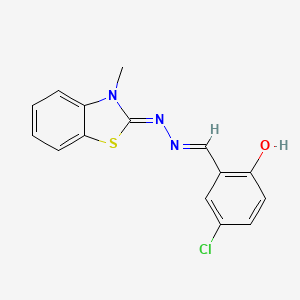
N-benzyl-1-(4-chlorophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-1-(4-chlorophenyl)methanesulfonamide, also known as 4-chlorobenzylsulfonamide, is a chemical compound with potential applications in scientific research. This compound is a sulfonamide derivative that has been shown to exhibit various biochemical and physiological effects.
Aplicaciones Científicas De Investigación
N-benzyl-1-(4-chlorophenyl)methanesulfonamide has potential applications in various scientific research fields. For example, this compound has been used as a ligand in the development of metal-organic frameworks (MOFs) that can be used for gas storage and separation. Additionally, N-benzyl-1-(4-chlorophenyl)methanesulfonamide has been shown to exhibit antibacterial activity against certain strains of bacteria, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of N-benzyl-1-(4-chlorophenyl)methanesulfonamide is not well understood. However, it is believed that this compound may act as an inhibitor of certain enzymes or proteins, leading to the observed biochemical and physiological effects.
Biochemical and Physiological Effects:
N-benzyl-1-(4-chlorophenyl)methanesulfonamide has been shown to exhibit various biochemical and physiological effects. For example, this compound has been shown to inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli. Additionally, N-benzyl-1-(4-chlorophenyl)methanesulfonamide has been shown to exhibit anti-inflammatory activity in animal models, suggesting potential applications in the treatment of inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-1-(4-chlorophenyl)methanesulfonamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been shown to exhibit various biochemical and physiological effects, making it a potentially useful tool for researchers in various fields. However, one limitation of using N-benzyl-1-(4-chlorophenyl)methanesulfonamide is its limited solubility in certain solvents, which may make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several potential future directions for research involving N-benzyl-1-(4-chlorophenyl)methanesulfonamide. For example, further studies could be conducted to better understand the mechanism of action of this compound and its potential applications in the development of new antibiotics. Additionally, N-benzyl-1-(4-chlorophenyl)methanesulfonamide could be explored as a potential treatment for inflammatory diseases or other conditions that involve the inhibition of certain enzymes or proteins. Finally, further research could be conducted to explore the potential use of N-benzyl-1-(4-chlorophenyl)methanesulfonamide in the development of new MOFs for gas storage and separation.
Métodos De Síntesis
The synthesis of N-benzyl-1-(4-chlorophenyl)methanesulfonamide can be achieved through a simple reaction between benzylamine and N-benzyl-1-(4-chlorophenyl)methanesulfonamideenesulfonyl chloride. The reaction is typically carried out in the presence of a base such as triethylamine, and the product is obtained through crystallization. The purity of the product can be confirmed through various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Propiedades
IUPAC Name |
N-benzyl-1-(4-chlorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO2S/c15-14-8-6-13(7-9-14)11-19(17,18)16-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDUXVODRXPDYGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNS(=O)(=O)CC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-methoxy-N-(2-methoxyethyl)-2-({1-[1-methyl-3-(methylthio)propyl]-4-piperidinyl}oxy)benzamide](/img/structure/B5986333.png)
![7-[2-(4-acetyl-1-piperazinyl)-2-oxoethoxy]spiro[chromene-2,1'-cyclohexan]-4(3H)-one](/img/structure/B5986339.png)
![methyl 5-isopropyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B5986347.png)
![7-(cyclohexylmethyl)-2-(2-furylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5986363.png)
![N-[3-(1,3-benzothiazol-2-yl)phenyl]-2-(3-methylphenoxy)acetamide](/img/structure/B5986367.png)
![N-[1-(3,5-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(4-methoxyphenoxy)acetamide](/img/structure/B5986373.png)
![1-(4-methoxy-3-methylphenyl)-2-[4-(2-thienyl)butanoyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5986380.png)
![methyl 4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}benzoate](/img/structure/B5986387.png)
![[4-(2-isopropylphenoxy)but-2-en-1-yl]methylamine hydrochloride](/img/structure/B5986393.png)
![1-[cyclohexyl(methyl)amino]-3-(2-{[(tetrahydro-2H-pyran-4-ylmethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B5986408.png)
![ethyl 4-(2-methoxyethyl)-1-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinecarboxylate](/img/structure/B5986418.png)

![1-(4-{[2-(4-methoxybenzyl)-4-morpholinyl]methyl}-2-thienyl)ethanone](/img/structure/B5986438.png)
![1-[(2E)-3-phenyl-2-propen-1-yl]-N-[4-(1,3-thiazol-4-yl)phenyl]-3-piperidinecarboxamide](/img/structure/B5986442.png)